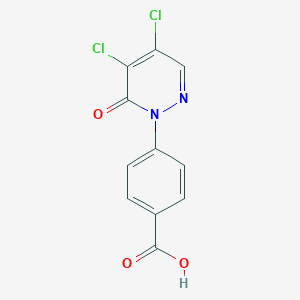

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-6(2-4-7)11(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXANYFYBRBZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352155 | |

| Record name | 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-64-4 | |

| Record name | 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid typically involves the reaction of 4,5-dichloro-6-oxopyridazine with benzoic acid derivatives. One common method involves the use of potassium tert-butoxide in toluene at room temperature, which facilitates the formation of the desired product in good yields . The reaction conditions are mild and eco-friendly, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridazine, including 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, exhibit significant anticancer properties. A study demonstrated its effectiveness in inhibiting cancer cell proliferation in vitro. The compound's mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic interventions against tumors.

Case Study: In Vitro Testing

In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability, with half-maximal inhibitory concentration (IC50) values indicating potent activity. The study concluded that further exploration of this compound could lead to the development of novel anticancer agents .

Antibacterial Properties

Broad-Spectrum Activity

The compound has also been investigated for its antibacterial properties. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in developing new antibiotics.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Effective against resistant strains |

| Escherichia coli | 20 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 25 µg/mL | Limited efficacy |

Material Science

Polymer Chemistry

this compound has been utilized in the synthesis of polymeric materials due to its ability to act as a cross-linker. This application is particularly relevant in creating materials with enhanced thermal stability and mechanical strength.

Case Study: Synthesis of Thermally Stable Polymers

In a recent study, researchers synthesized a series of polymers incorporating this compound as a cross-linking agent. The resulting materials demonstrated improved thermal properties when subjected to differential scanning calorimetry (DSC), indicating their potential use in high-performance applications .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural sciences, where it has been explored for use as a pesticide or herbicide. Its ability to inhibit specific enzymes essential for plant growth suggests that it could serve as an effective agricultural chemical.

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the pyridazinone scaffold allows for diverse modifications. Below is a detailed comparison of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid with structurally related analogs:

Structural Modifications and Physicochemical Properties

Crystallographic and Solubility Insights

- The benzoic acid derivative forms acid-acid dimers in its crystal structure, a feature absent in ester or amide analogs .

Research Findings and Implications

- Pharmacokinetic Optimization : Ester derivatives (e.g., 4-fluorobenzoate) may serve as prodrugs, hydrolyzing in vivo to release the active benzoic acid form .

- Target Flexibility: The pyridazinone core accommodates diverse substitutions, enabling activity against unrelated targets (e.g., AKR1C2/C3 vs. PRMT5) .

- Synthetic Challenges : High-yield synthesis (~79%) of acetamide derivatives contrasts with moderate yields (20%) observed in cubane-carboxamido analogs, highlighting reaction-dependent efficiency .

Biological Activity

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Pyridazine Ring : The presence of a pyridazine moiety contributes to the compound's biological activity.

- Chloro Substituents : The dichloro substitutions enhance lipophilicity and may influence receptor interactions.

Antitumor Activity

Numerous studies have investigated the antitumor effects of this compound. One notable study assessed its cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results are summarized in Table 1.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 6.92 |

| MCF-7 | 100.39 | 8.99 |

| DU145 | 97.50 | 7.60 |

| HepG2 | 100.00 | 7.20 |

The compound exhibited remarkable inhibition rates across all tested lines, suggesting potent antitumor activity superior to established therapies like Sunitinib .

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in HepG2 cells, leading to impaired cell division.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased apoptosis rates in HepG2 cells from 8.9% (control) to 57.51% at higher concentrations .

- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were observed, indicating that the compound may trigger apoptosis via a mitochondrial pathway involving upregulation of Bax and downregulation of Bcl-2 proteins.

Case Study 1: In Vivo Efficacy

A preclinical study evaluated the in vivo efficacy of this compound in mouse models bearing tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship highlighted that modifications on the pyridazine ring could enhance biological activity or selectivity towards specific cancer types. This study emphasized the importance of optimizing substituents to maximize therapeutic effects while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyridazine precursors and benzoic acid derivatives. For example, analogous pyridazinone syntheses use ethanol as a solvent, sodium ethoxide as a base, and overnight reaction times at room temperature. Acidic workup (e.g., concentrated HCl) precipitates the product, which is recrystallized using ethanol/water mixtures for purification . Adjustments for dichloro-substituted analogs may require controlled chlorination steps (e.g., using POCl₃ or SOCl₂) to introduce the 4,5-dichloro moiety.

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.0 ppm for benzoic acid) and pyridazine ring protons (δ 6.5–7.5 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C spectra .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), O–H (2500–3300 cm⁻¹, broad for carboxylic acid), and C–Cl (550–850 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dichloro-pyridazinone backbone.

Q. What pharmacopeial guidelines ensure purity assessment of this compound?

- Methodological Answer : Purity is assessed via HPLC with a C18 column and buffered mobile phases (e.g., ammonium acetate buffer, pH 6.5, adjusted with acetic acid). Detection at 254 nm monitors impurities. Acceptance criteria typically require ≥98% purity, with residual solvents (e.g., ethanol) quantified via GC-MS and adhering to ICH Q3C limits .

Advanced Research Questions

Q. What experimental strategies evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics (e.g., for kinases or hydrolases). For example, pre-incubate the compound with the enzyme (e.g., 30 min, 37°C), then add substrate and monitor activity spectrophotometrically. IC₅₀ values are calculated using dose-response curves .

- Cellular Assays : Assess cytotoxicity via MTT assays in cell lines (e.g., HeLa or HEK293). Combine with flow cytometry to study apoptosis/necrosis mechanisms.

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations.

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate substrate stability.

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What computational approaches predict the structure-activity relationship (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the dichloro-pyridazinone ring.

- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and electrostatic potential. Validate with experimental IC₅₀ data from analogs (e.g., chloro-substituted pyridazinones) .

Q. How are stability studies designed to assess degradation pathways under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-MS to identify products (e.g., dechlorination or ring-opening).

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated conditions. Use Arrhenius plots to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.